N-(oleoyl)-ceramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sphingolipid and Ganglioside Biosynthesis:

N-(oleoyl)-ceramide serves as a crucial building block for the synthesis of more complex sphingolipids and gangliosides. These complex lipids play essential roles in various cellular functions, including cell signaling, recognition, and adhesion . Researchers utilize N-(oleoyl)-ceramide to investigate the mechanisms and regulation of sphingolipid and ganglioside biosynthesis, ultimately contributing to a better understanding of these essential cellular processes.

Signaling Pathways and Cellular Function:

N-(oleoyl)-ceramide can act as a signaling molecule within the cell, influencing various cellular processes. Studies have shown its involvement in cell differentiation, proliferation, and apoptosis (programmed cell death) https://pubchem.ncbi.nlm.nih.gov/compound/N-Oleoyl-ceramide. Researchers employ N-(oleoyl)-ceramide to study its role in different signaling pathways and its impact on various cellular functions, providing valuable insights into cellular regulation and potential therapeutic targets for diseases associated with abnormal signaling.

Disease Models and Therapeutic Development:

N-(oleoyl)-ceramide levels have been linked to various pathological conditions, including neurodegenerative diseases, cancer, and skin disorders https://pubchem.ncbi.nlm.nih.gov/compound/N-Oleoyl-ceramide. Researchers utilize N-(oleoyl)-ceramide in disease models to understand its contribution to these pathologies and explore potential therapeutic strategies. By manipulating N-(oleoyl)-ceramide levels or targeting its associated pathways, researchers aim to develop novel therapeutic approaches for these diseases.

Analytical Standard for Mass Spectrometry:

N-(oleoyl)-ceramide with specific isotopic labeling serves as a valuable standard for mass spectrometry (MS) experiments. This technique allows researchers to identify and quantify various biomolecules, including N-(oleoyl)-ceramide and other sphingolipids, within biological samples. The availability of isotopically labeled N-(oleoyl)-ceramide facilitates accurate and reliable MS-based analysis, contributing to various research areas, including metabolomics and lipidomics .

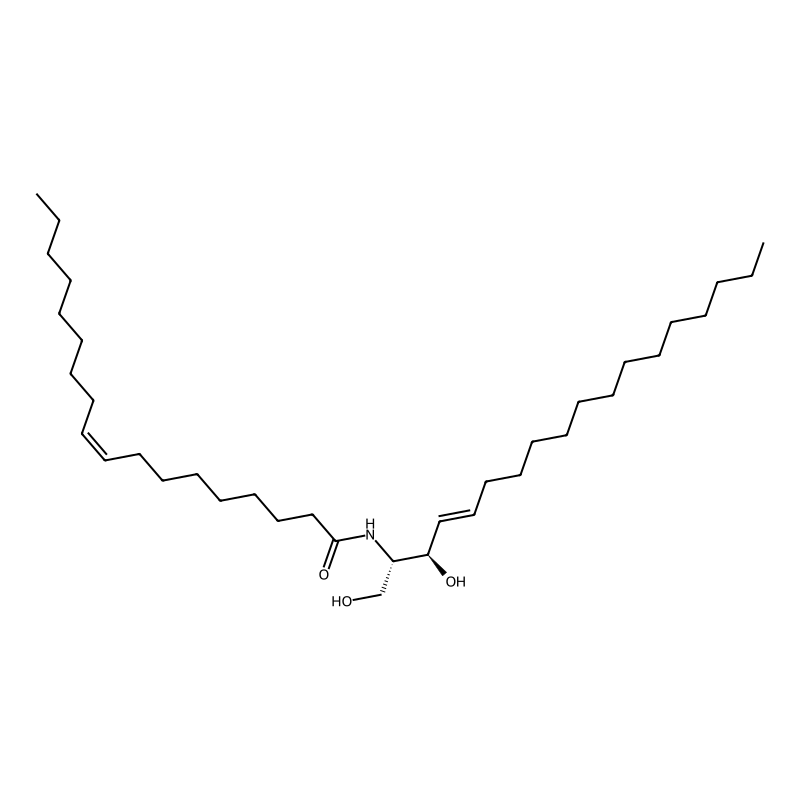

N-(oleoyl)-ceramide is a type of N-acylsphingosine characterized by an oleoyl group attached to the sphingosine backbone. This compound plays a significant role in cellular signaling and membrane structure, contributing to the properties of lipid bilayers. Its molecular formula is C₃₆H₆₉NO₃, and it is recognized for its involvement in various biological processes, including cell growth, differentiation, and apoptosis .

N-(oleoyl)-ceramide exhibits several biological activities:

- Cell Signaling: It is involved in signaling pathways that regulate cell proliferation and apoptosis.

- Membrane Structure: This compound contributes to the formation of lipid rafts in cellular membranes, which are essential for protein sorting and signaling.

- Inflammation: N-(oleoyl)-ceramide has been implicated in inflammatory responses and may influence the behavior of immune cells .

The synthesis of N-(oleoyl)-ceramide typically involves:

- Acylation Reaction: Sphingosine is reacted with oleoyl-CoA in the presence of ceramide synthase enzymes.

- Chemical Methods: Alternative synthetic routes may employ chemical reagents to facilitate the acylation process under controlled conditions .

The synthesis can also be achieved through enzymatic methods that offer specificity and higher yields.

N-(oleoyl)-ceramide has various applications:

- Cosmetics: It is used in skincare products for its moisturizing properties and role in skin barrier function.

- Pharmaceuticals: Research indicates potential therapeutic applications in treating skin disorders and metabolic diseases due to its biological activities .

- Drug Delivery Systems: Its amphiphilic nature allows it to be utilized in drug delivery formulations, enhancing the bioavailability of therapeutic agents .

Studies have shown that N-(oleoyl)-ceramide interacts with various proteins and lipids within cellular membranes. These interactions can influence membrane fluidity and protein localization, affecting cellular responses to external stimuli. For instance, it has been observed that N-(oleoyl)-ceramide can modulate the activity of certain receptors involved in inflammation and apoptosis .

N-(oleoyl)-ceramide shares structural similarities with other ceramides but possesses unique properties due to its specific acyl chain length and saturation level. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-palmitoyl-ceramide | C₃₄H₇₁NO₃ | Shorter acyl chain; more saturated |

| N-stearoyl-ceramide | C₃₆H₇₅NO₃ | Longer acyl chain; solid at room temperature |

| N-linoleoyl-ceramide | C₃₆H₇₁NO₃ | Contains a double bond; influences membrane dynamics |

| N-oleoylsphingosine | C₃₆H₆₉NO₃ | Similar structure but varies in biological activity |

N-(oleoyl)-ceramide is unique due to its specific oleic acid component, which affects its fluidity and interaction with other lipids compared to other ceramides. This uniqueness contributes to its distinct biological roles, particularly in skin health and cellular signaling pathways .